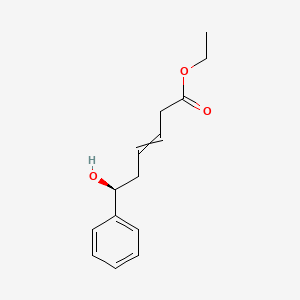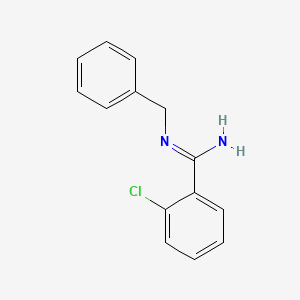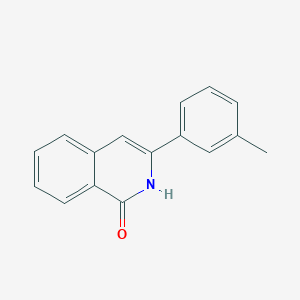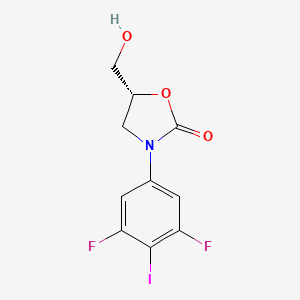![molecular formula C15H17NO2 B12532619 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one CAS No. 651712-34-4](/img/structure/B12532619.png)
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety linked to an oxolane ring, which is further connected to a propanone group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one typically involves the reaction of indole with oxirane derivatives under acidic or basic conditions. One common method includes the use of dihydrofuran and indole in the presence of a catalyst to form the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds. These products are often studied for their potential biological activities and applications.
Applications De Recherche Scientifique
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Indol-2-yl)propan-2-one: Another indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is unique due to its specific combination of an indole moiety with an oxolane ring and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies and applications.
Propriétés
Numéro CAS |
651712-34-4 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
1-(2-indol-1-yloxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C15H17NO2/c1-12(17)11-15(8-4-10-18-15)16-9-7-13-5-2-3-6-14(13)16/h2-3,5-7,9H,4,8,10-11H2,1H3 |
Clé InChI |
LOWQXZXJVTVGSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(CCCO1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)



![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)


![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)

![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
